molecular formula C38H42O6 B11547442 Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]

Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]

Cat. No.: B11547442
M. Wt: 594.7 g/mol
InChI Key: KTACLLGWDRGGIX-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-diyl bis[4-(hexyloxy)benzoate] is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with each benzene ring further substituted with hexyloxybenzoate groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4,4’-diyl bis[4-(hexyloxy)benzoate] typically involves the esterification of biphenyl-4,4’-dicarboxylic acid with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of Biphenyl-4,4’-diyl bis[4-(hexyloxy)benzoate] may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4,4’-diyl bis[4-(hexyloxy)benzoate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Biphenyl-4,4’-diyl bis[4-(hexyloxy)benzoate] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4,4’-diyl bis[4-(hexyloxy)benzoate] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4,4’-diyl bis[4-(hexyloxy)benzoate] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hexyloxybenzoate groups enhance its solubility and reactivity, making it suitable for specialized applications in liquid crystal technology and advanced material synthesis.

Properties

Molecular Formula

C38H42O6

Molecular Weight

594.7 g/mol

IUPAC Name

[4-[4-(4-hexoxybenzoyl)oxyphenyl]phenyl] 4-hexoxybenzoate

InChI

InChI=1S/C38H42O6/c1-3-5-7-9-27-41-33-19-15-31(16-20-33)37(39)43-35-23-11-29(12-24-35)30-13-25-36(26-14-30)44-38(40)32-17-21-34(22-18-32)42-28-10-8-6-4-2/h11-26H,3-10,27-28H2,1-2H3

InChI Key

KTACLLGWDRGGIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCC

Origin of Product

United States

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